molecular formula C10H14Br2N2 B15168034 4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine CAS No. 649763-38-2

4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine

Cat. No.: B15168034
CAS No.: 649763-38-2
M. Wt: 322.04 g/mol
InChI Key: DXYPPVZNTWIWAD-UHFFFAOYSA-N
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Description

4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine (CAS: 49764-63-8) is a halogenated aromatic diamine with bromine substituents at positions 4 and 5 of the benzene ring and an isobutyl group (2-methylpropyl) attached to one of the amine groups. Its molecular formula is C₁₀H₁₄Br₂N₂, with a molecular weight of 265.94 g/mol and a melting point of 137°C .

Properties

CAS No.

649763-38-2

Molecular Formula

C10H14Br2N2

Molecular Weight

322.04 g/mol

IUPAC Name

4,5-dibromo-2-N-(2-methylpropyl)benzene-1,2-diamine

InChI

InChI=1S/C10H14Br2N2/c1-6(2)5-14-10-4-8(12)7(11)3-9(10)13/h3-4,6,14H,5,13H2,1-2H3

InChI Key

DXYPPVZNTWIWAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC(=C(C=C1N)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine typically involves the bromination of N1-(2-methylpropyl)benzene-1,2-diamine. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, at low temperatures to control the reaction rate and ensure selective bromination at the 4 and 5 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is typically followed by purification steps, such as recrystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines from nitro groups.

Scientific Research Applications

4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atoms and the isobutyl group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound is compared to analogs with halogen, alkyl, and mixed substituents (Table 1).

Table 1: Structural and Physical Properties of Selected Benzene-1,2-diamine Derivatives
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine 49764-63-8 C₁₀H₁₄Br₂N₂ 265.94 4,5-Br; N1-isobutyl 137 NLO materials (predicted)
4,5-Dichloro-N~1~-isobutylbenzene-1,2-diamine hydrochloride 957035-41-5 C₁₀H₁₄Cl₂N₂·HCl 269.60 4,5-Cl; N1-isobutyl; HCl salt Not reported Pharmaceutical intermediates
4-Bromo-1,2-diaminobenzene 1575-37-7 C₆H₇BrN₂ 203.04 4-Br; NH₂ at 1,2 Not reported Industrial synthesis
4,5-Dimethyl-N~1~,N~2~-dimethylenebenzene-1,2-diamine Not provided C₁₀H₁₄N₂ 162.23 4,5-CH₃; N1,N2-methylene Not reported NLO applications

Electronic and Optical Properties

  • Bromine vs. Chlorine Substituents : Bromine’s higher electron-withdrawing capacity and larger atomic radius compared to chlorine may enhance polarizability, making the dibromo derivative more suitable for NLO applications. This is supported by computational studies on similar diamines, where halogen substituents reduced energy gaps and improved hyperpolarizability .

Biological Activity

4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine, also known by its CAS number 78438-99-0, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H16Br2N2
  • Molecular Weight : 265.06 g/mol
  • CAS Number : 78438-99-0

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)12.5Induction of apoptosis
MCF-7 (breast cancer)15.0Inhibition of cell proliferation
A549 (lung cancer)20.0Disruption of mitochondrial function

The biological activity is attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.
  • Inhibition of DNA Repair Mechanisms : It interferes with the DNA repair processes, making cancer cells more susceptible to damage.
  • Modulation of Signaling Pathways : Alters key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Study 1: Cytotoxicity in Cancer Cells

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against various human cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapy .

Study 2: Mechanistic Insights

Another research article detailed the mechanistic insights into how this compound induces apoptosis in breast cancer cells. The findings suggested that it activates caspase pathways and leads to mitochondrial membrane potential loss .

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicological studies indicate that it may cause skin irritation and eye damage upon exposure . Further studies are needed to establish a comprehensive safety profile.

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